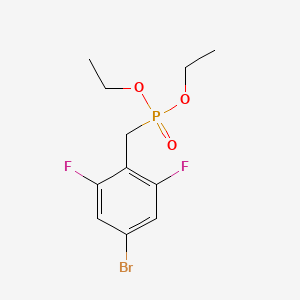
Diethyl 4-Bromo-2,6-difluorobenzylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 4-Bromo-2,6-difluorobenzylphosphonate is an organophosphorus compound with the molecular formula C11H14BrF2O3P. This compound is characterized by the presence of bromine, fluorine, and phosphonate groups, making it a versatile reagent in organic synthesis. It is commonly used as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-Bromo-2,6-difluorobenzylphosphonate typically involves the reaction of 4-bromo-2,6-difluorobenzyl alcohol with diethyl phosphite. The reaction is carried out under anhydrous conditions in the presence of a base such as sodium hydride or potassium carbonate. The reaction mixture is heated to reflux, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 4-Bromo-2,6-difluorobenzylphosphonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: The compound can be reduced to form the corresponding phosphine oxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Phosphonic acids are formed.
Reduction: Phosphine oxides are produced.
Applications De Recherche Scientifique
Diethyl 4-Bromo-2,6-difluorobenzylphosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Mécanisme D'action
The mechanism of action of Diethyl 4-Bromo-2,6-difluorobenzylphosphonate involves its interaction with nucleophilic groups such as amines, thiols, and carboxylates. The compound forms covalent bonds with these groups, leading to structural and functional modifications of the target molecules. This interaction can influence the behavior and interactions of the target molecules within biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl (4-Bromobutyl)phosphonate
- Diethyl (bromodifluoromethyl)phosphonate
- Diethyl (4-bromophenyl)phosphonate
Uniqueness
Diethyl 4-Bromo-2,6-difluorobenzylphosphonate is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and selectivity in chemical reactions. The combination of these halogens with the phosphonate group makes it a valuable reagent in organic synthesis, offering distinct advantages over similar compounds .
Propriétés
Formule moléculaire |
C11H14BrF2O3P |
|---|---|
Poids moléculaire |
343.10 g/mol |
Nom IUPAC |
5-bromo-2-(diethoxyphosphorylmethyl)-1,3-difluorobenzene |
InChI |
InChI=1S/C11H14BrF2O3P/c1-3-16-18(15,17-4-2)7-9-10(13)5-8(12)6-11(9)14/h5-6H,3-4,7H2,1-2H3 |
Clé InChI |
UNWRYHRQIWUZSC-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC1=C(C=C(C=C1F)Br)F)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















